

Introduction: The Practical Power of a Stabilized Borane Reagent

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Compound of Interest

Compound Name: *BoraneInDimethylSulfide*

CAS No.: 13292-87-9

Cat. No.: B1171904

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Borane dimethyl sulfide (BMS), a Lewis acid-base adduct of borane (BH_3) and dimethyl sulfide ($(\text{CH}_3)_2\text{S}$), stands as a cornerstone reagent in modern organic synthesis.[1][2] While the intrinsic reactivity of borane makes it a powerful tool for hydroboration and reduction reactions, its gaseous, pyrophoric nature as diborane (B_2H_6) presents significant handling challenges.[3] [4] BMS elegantly solves this problem by stabilizing the highly reactive borane monomer in a stable, liquid form, offering a safer and more convenient alternative to gaseous diborane or the less stable borane-tetrahydrofuran ($\text{BH}_3\cdot\text{THF}$) complex.[5][6]

This guide provides a comprehensive overview of the physical and chemical properties of BMS, its reactivity profile, and field-proven protocols for its application, designed for researchers, chemists, and drug development professionals who rely on precise and reliable synthetic methodologies. A key advantage of BMS is its high solubility in a wide range of aprotic solvents and its commercial availability in high concentrations, often without the need for stabilizers like sodium borohydride that can lead to unwanted side reactions.[1][5]

Physical and Chemical Properties

BMS is a colorless to pale yellow liquid with a characteristic and strong sulfurous odor. Its stability is a significant advantage over $\text{BH}_3\cdot\text{THF}$; however, it is sensitive to moisture and air and must be handled under an inert atmosphere to prevent decomposition.[5]

Core Physical Data

The fundamental physical properties of borane dimethyl sulfide are summarized below for quick reference.

Property	Value	Source(s)
Chemical Formula	$(\text{CH}_3)_2\text{S}\cdot\text{BH}_3$ / $\text{C}_2\text{H}_9\text{BS}$	[1][7]
Molecular Weight	75.96 g/mol	[1][5]
Appearance	Colorless to pale yellow liquid	[5][6]
Density	-0.801 g/mL at 25 °C	[2][5][6]
Melting Point	-38 °C	[2][5][6]
Boiling Point	-44 °C (with decomposition)	[2]
Flash Point	-3 °C to 18 °C	[2][8][9]
Solubility	Soluble in ethers (THF, diethyl ether), dichloromethane, toluene, hexanes, and other aprotic organic solvents.[5][8] [9]	
Stability	Air and moisture sensitive.[5] Reacts vigorously with water. [1][2][10]	

Storage and Handling: Due to its sensitivity, BMS should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry, and well-ventilated area, typically between 2-8°C.[5] It is incompatible with water, alcohols, acids, acid chlorides, acid anhydrides, and oxidizing agents.[5][11]

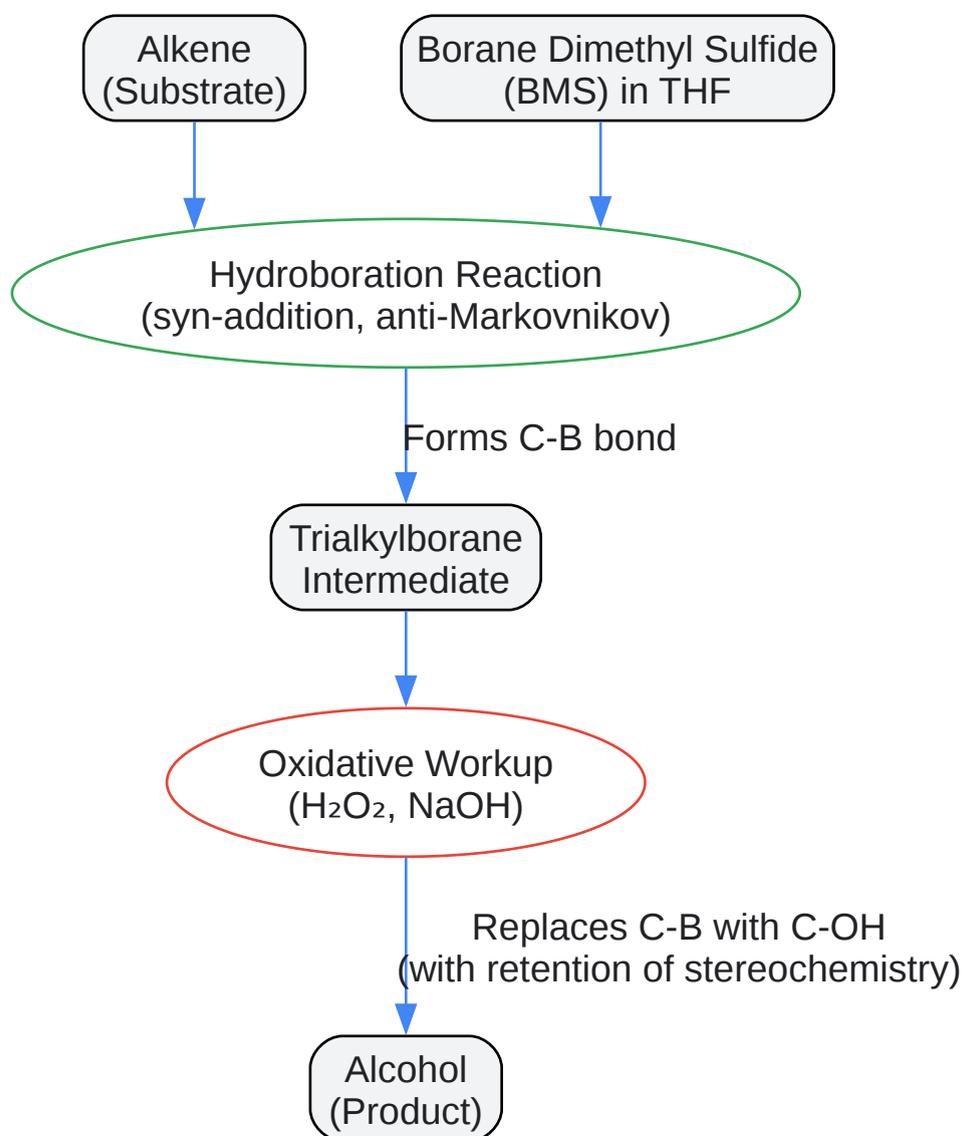
Chemical Structure and Reactivity

BMS is a Lewis adduct where the electron-deficient boron atom of borane accepts a lone pair of electrons from the sulfur atom of dimethyl sulfide.[2] X-ray crystallography studies on related compounds confirm a tetrahedral geometry around the boron center.[1] The dimethyl sulfide

ligand serves to tame the reactivity of borane, but it readily dissociates in situ to liberate borane (BH_3), which is the active species in its characteristic reactions.[1]

Hydroboration of Alkenes and Alkynes

Hydroboration is a cornerstone reaction in organic synthesis, allowing for the anti-Markovnikov addition of a hydrogen and boron atom across a double or triple bond.[1][5] BMS is a preferred reagent for this transformation due to its ease of handling.[5] The reaction proceeds via a concerted, four-center transition state, resulting in a syn-addition of the H and BH_2 groups to the same face of the π -system.[12][13] The resulting organoborane intermediates are exceptionally versatile and can be oxidized to alcohols, aminated to form amines, or used in carbon-carbon bond-forming reactions.[1][12]



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Caption: General workflow for the hydroboration-oxidation of an alkene using BMS.

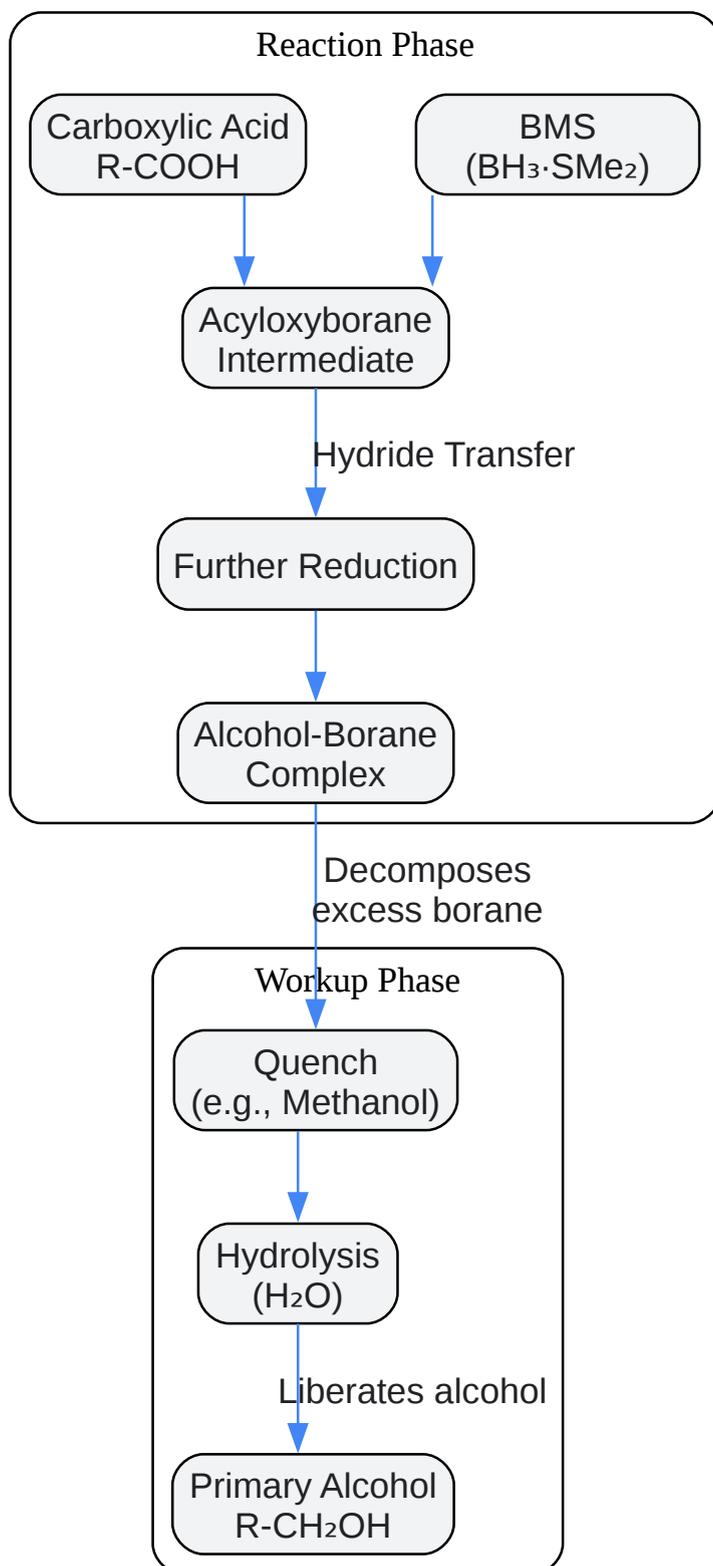
Causality: This protocol demonstrates the regioselective conversion of a terminal alkene to the corresponding primary alcohol. The use of an inert atmosphere is critical to prevent the decomposition of BMS and the oxidation of the organoborane intermediate. The final oxidation step with alkaline hydrogen peroxide is a standard, high-yielding method to convert the C-B bond to a C-OH bond with retention of configuration.[12]

- Setup: Equip an oven-dried 250 mL three-necked round-bottom flask with a magnetic stir bar, a thermocouple, a nitrogen inlet, and a rubber septum.
- Inerting: Purge the flask with dry nitrogen gas.
- Reagents: Add 1-octene (10.0 g, 89.1 mmol) and 50 mL of anhydrous tetrahydrofuran (THF) to the flask via syringe.
- Cooling: Cool the stirred solution to 0 °C using an ice-water bath.
- BMS Addition: Slowly add a 2.0 M solution of BMS in THF (16.3 mL, 32.7 mmol) dropwise via syringe over 30 minutes, ensuring the internal temperature remains below 5 °C.
- Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours. Monitor the reaction progress by TLC or GC analysis.
- Oxidation: Cool the flask back to 0 °C and slowly add 15 mL of a 3 M aqueous sodium hydroxide (NaOH) solution, followed by the very slow, dropwise addition of 15 mL of 30% hydrogen peroxide (H₂O₂), maintaining the temperature below 20 °C.
- Workup: After stirring for 1 hour at room temperature, separate the layers. Extract the aqueous layer twice with 50 mL portions of diethyl ether.
- Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield 1-octanol.

Reduction of Functional Groups

BMS is a highly effective and chemoselective reducing agent. As an electrophilic reducing agent, it readily attacks electron-rich centers, making it particularly effective for the reduction of carbonyl groups in carboxylic acids, aldehydes, ketones, esters, and amides.^[3]^[14] The mechanism involves coordination of the Lewis acidic boron to the carbonyl oxygen, followed by an intramolecular or intermolecular hydride transfer.^[15]

A significant advantage of BMS is its ability to reduce carboxylic acids to primary alcohols more rapidly than many other functional groups, offering excellent chemoselectivity.^[3]^[4] It also reduces amides and nitriles to amines.^[1]^[6] Notably, it typically does not reduce acid chlorides or nitro groups.^[5]



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Caption: The two-phase process for the BMS reduction of a carboxylic acid.

Causality: This procedure illustrates the selective reduction of a carboxylic acid. The reaction is typically run at 0 °C initially to control the exothermic reaction and then warmed to ensure completion.[14] The quench with methanol is crucial for safely destroying any excess, highly reactive borane before the addition of water, which would otherwise cause a violent reaction and release of flammable hydrogen gas.[10][14]

- Setup: In an oven-dried 500 mL flask under a nitrogen atmosphere, dissolve benzoic acid (10.0 g, 81.9 mmol) in 150 mL of anhydrous THF.
- Cooling: Cool the solution to 0 °C with an ice bath.
- BMS Addition: Slowly add a 10.0 M solution of neat BMS (9.0 mL, 90.0 mmol) dropwise over 30 minutes. Vigorous gas evolution (hydrogen) will be observed.
- Reaction: Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 3 hours.[6]
- Quenching: Cool the reaction mixture back to 0 °C and quench by the very slow, dropwise addition of 50 mL of methanol. Continue stirring for 30 minutes.
- Workup: Remove the solvent under reduced pressure. To the residue, add 100 mL of 1 M HCl and extract with ethyl acetate (3 x 75 mL).
- Purification: Combine the organic extracts, wash with saturated sodium bicarbonate solution and then brine. Dry over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate to afford benzyl alcohol.

Safety and Handling

While safer than diborane, BMS is a hazardous chemical that requires careful handling by trained personnel.[10]

- Flammability: BMS is a highly flammable liquid and its vapors may form explosive mixtures with air.[7][10] Keep away from all sources of ignition.[10]
- Water Reactivity: It reacts violently with water and other protic solvents, releasing extremely flammable hydrogen gas which may ignite spontaneously.[7][10][11][16] All glassware must

be scrupulously dried, and reactions must be conducted under an inert atmosphere.

- Toxicity and Irritation: BMS is toxic if swallowed or in contact with skin and causes serious eye damage and skin irritation.[7][17] Inhalation of vapors can cause respiratory tract irritation.[10][17]
- Personal Protective Equipment (PPE): Always use BMS in a well-ventilated chemical fume hood.[17] Wear appropriate PPE, including chemical safety goggles or a face shield, flame-retardant lab coat, and suitable chemical-resistant gloves (e.g., nitrile or neoprene).[10][18]
- Spills and Disposal: In case of a minor spill, absorb with dry sand, earth, or another non-combustible inert material.[10] Do not use water.[10] All waste must be handled and disposed of in accordance with local, state, and federal regulations.[10]

Conclusion

Borane dimethyl sulfide is an invaluable reagent that provides a stable, soluble, and convenient source of borane for a multitude of synthetic transformations. Its superior stability compared to $\text{BH}_3 \cdot \text{THF}$ allows for its use in higher concentrations and offers a greater margin of safety. By mastering its properties and adhering to strict handling protocols, researchers in pharmaceuticals and fine chemicals can reliably leverage BMS for efficient and selective hydroboration and reduction reactions, enabling the construction of complex molecular architectures.

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